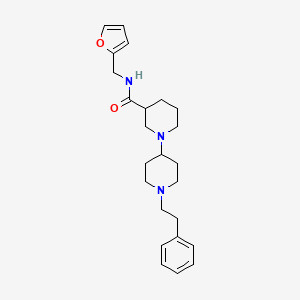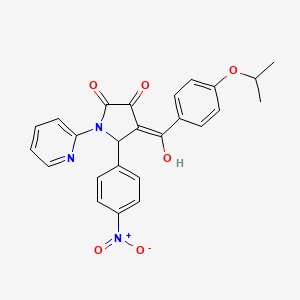![molecular formula C19H27NO B5302422 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone](/img/structure/B5302422.png)
2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone, also known as DMABN, is a chemical compound that has been widely used in scientific research. This organic compound belongs to the family of chalcones, which are known for their potential biological activities. DMABN has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone is not fully understood. However, it has been reported that 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone exerts its biological activities by modulating various signaling pathways. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has also been reported to inhibit the Akt signaling pathway, which is involved in cell survival and proliferation. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has been reported to activate the Nrf2 signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has been reported to exhibit various biochemical and physiological effects. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has been reported to inhibit the growth and proliferation of cancer cells. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has been reported to exhibit antioxidant activity by scavenging free radicals. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has been reported to improve glucose metabolism by increasing insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has several advantages as a research tool. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone is readily available and can be synthesized using various methods. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone is stable and can be stored for long periods. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has been extensively studied, and its mechanism of action and biological activities are well understood. However, 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone also has some limitations. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone is a synthetic compound and may not accurately reflect the biological activities of natural compounds. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone may also exhibit off-target effects, which may complicate the interpretation of research results.
Orientations Futures
2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has several potential future directions for research. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone can be used as a lead compound for the development of new drugs with potential therapeutic applications in various diseases. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone can also be used as a research tool to study the biological activities of chalcones and their derivatives. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone can be further studied to understand its mechanism of action and to identify its molecular targets. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone can also be studied in combination with other compounds to enhance its biological activities. Finally, 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone can be studied in vivo to validate its potential therapeutic applications.
Conclusion
In conclusion, 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone is a chemical compound that has been extensively studied in scientific research. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been well characterized. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has several advantages as a research tool, but also has some limitations. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has several potential future directions for research, including drug development, molecular target identification, and in vivo validation.
Méthodes De Synthèse
2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone can be synthesized using various methods, including the Claisen-Schmidt condensation, aldol condensation, and Knoevenagel condensation reactions. The Claisen-Schmidt condensation involves the reaction between an aromatic aldehyde and a ketone in the presence of a base catalyst. The aldol condensation involves the reaction between an aldehyde and a ketone in the presence of a base catalyst. The Knoevenagel condensation involves the reaction between an aldehyde or ketone and an active methylene compound in the presence of a base catalyst. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone can be synthesized using the Claisen-Schmidt condensation reaction between 4-(dimethylamino)benzaldehyde and 2-isopropyl-3-methylcyclohexanone in the presence of a base catalyst.
Applications De Recherche Scientifique
2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has been used in various scientific research studies due to its potential biological activities. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has been reported to exhibit antioxidant, anti-inflammatory, anti-tumor, and anti-bacterial activities. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has also been reported to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has been used as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-6-propan-2-ylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-13(2)17-11-6-14(3)18(19(17)21)12-15-7-9-16(10-8-15)20(4)5/h7-10,12-14,17H,6,11H2,1-5H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUXIPVDQBXMCH-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1CCC(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-6-propan-2-ylcyclohexan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5302339.png)
![ethyl 2-(5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5302343.png)
![4-ethyl-2-methyl-5-{1-[4-(1H-pyrazol-4-yl)butanoyl]piperidin-3-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5302348.png)
![5-[(cyclopentylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5302359.png)
![4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B5302366.png)

![(3R*,4R*)-4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-3-piperidinol](/img/structure/B5302377.png)
![[1,1-dimethyl-2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B5302379.png)
![ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5302387.png)
![4-(dimethylamino)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}butanamide](/img/structure/B5302409.png)
![1-(2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]acetyl}piperazine](/img/structure/B5302411.png)

![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1-(1H-1,2,3-triazol-5-ylcarbonyl)piperidine](/img/structure/B5302437.png)
![N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide](/img/structure/B5302445.png)